Cas no 81854-56-0 (N,N-Di-N-propyl-L-alanine)

N,N-Di-N-propyl-L-alanine is a chiral amino acid derivative. It exhibits high purity and stability, making it ideal for various applications in organic synthesis and pharmaceutical research. This compound's unique structure and chirality contribute to its specificity and effectiveness in drug design, offering researchers a valuable tool for developing novel therapeutic agents.
N,N-Di-N-propyl-L-alanine structure
N,N-Di-N-propyl-L-alanine structure
商品名:N,N-Di-N-propyl-L-alanine
CAS番号:81854-56-0
MF:C9H19NO2
メガワット:173.25266289711
CID:702769
PubChem ID:87568662

N,N-Di-N-propyl-L-alanine 化学的及び物理的性質

名前と識別子

    • L-Alanine, N,N-dipropyl-
    • N,N-Dipropyl-L-alanine
    • (2S)-2-(dipropylamino)propanoic acid
    • N,N-DI-N-PROPYL-L-ALANINE
    • Alanine, N,N-dipropyl- (6CI)
    • N,N-Dipropyl-L-alanine (ACI)
    • (S)-2-(Dipropylamino)propanoic acid
    • L-N,N-Dipropylalanine
    • HY-W141837
    • AKOS015894002
    • SCHEMBL2204496
    • n-di-n-propyl-l-alanine
    • DTXSID50558344
    • MFCD00010823
    • CS-0201633
    • AS-59471
    • N,N-Dipropyl-L-alanine, 98%
    • 81854-56-0
    • AKOS015839627
    • GZRZQYMPUHUFSQ-QMMMGPOBSA-N
    • DIPROPYL-L-ALANINE
    • D2224
    • N,N-Di-N-propyl-L-alanine
    • MDL: MFCD00010823
    • インチ: 1S/C9H19NO2/c1-4-6-10(7-5-2)8(3)9(11)12/h8H,4-7H2,1-3H3,(H,11,12)/t8-/m0/s1
    • InChIKey: GZRZQYMPUHUFSQ-QMMMGPOBSA-N
    • ほほえんだ: N(CCC)(CCC)[C@@H](C)C(=O)O

計算された属性

  • せいみつぶんしりょう: 173.14200
  • どういたいしつりょう: 173.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 6
  • 複雑さ: 131
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 40.5Ų
  • 互変異性体の数: 何もない

じっけんとくせい

  • ゆうかいてん: 95.0 to 98.0 deg-C
  • PSA: 40.54000
  • LogP: 1.58150

N,N-Di-N-propyl-L-alanine セキュリティ情報

  • WGKドイツ:3

N,N-Di-N-propyl-L-alanine 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

N,N-Di-N-propyl-L-alanine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159051-1G
N,N-Di-N-propyl-L-alanine
81854-56-0 >98.0%(GC)(T)
1g
¥538.90 2023-09-01
SHENG KE LU SI SHENG WU JI SHU
sc-236128-1 g
N,N-Dipropyl-L-alanine,
81854-56-0
1g
¥1,955.00 2023-07-10
Key Organics Ltd
AS-59471-1G
(2S)-2-(dipropylamino)propanoic acid
81854-56-0 >97%
1g
£183.00 2025-02-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159051-200mg
N,N-Di-N-propyl-L-alanine
81854-56-0 >98.0%(GC)(T)
200mg
¥200.90 2023-09-01
1PlusChem
1P003T2O-250mg
L-​Alanine, N,​N-​dipropyl-
81854-56-0 >98.0%(GC)(T)
250mg
$58.00 2025-03-21
Aaron
AR003TB0-250mg
N,N-DI-N-PROPYL-L-ALANINE
81854-56-0
250mg
$55.00 2023-12-13
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N869948-200mg
N,N-Dipropyl-L-alanine
81854-56-0 98%
200mg
¥225.00 2022-09-01
TRC
D679150-50mg
N,N-Di-N-propyl-L-alanine
81854-56-0
50mg
$ 65.00 2022-06-05
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D2224-1G
N,N-Dipropyl-L-alanine
81854-56-0 >98.0%(GC)(T)
1g
¥495.00 2024-04-15
SHENG KE LU SI SHENG WU JI SHU
sc-236128-1g
N,N-Dipropyl-L-alanine,
81854-56-0
1g
¥1955.00 2023-09-05

N,N-Di-N-propyl-L-alanine 関連文献

N,N-Di-N-propyl-L-alanineに関する追加情報

Introduction to N,N-Di-N-propyl-L-alanine (CAS No. 81854-56-0)

N,N-Di-N-propyl-L-alanine, a compound with the chemical identifier CAS No. 81854-56-0, is a synthetic amino acid derivative that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique structural properties, exhibits potential applications in various scientific domains, including drug development, enzyme inhibition studies, and biomaterial synthesis. The molecular structure of N,N-Di-N-propyl-L-alanine consists of a central L-alanine backbone, modified by the introduction of propyl groups at the nitrogen atoms, which imparts distinct chemical and biological characteristics.

The synthesis of N,N-Di-N-propyl-L-alanine involves a series of well-defined chemical reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the functionalization of L-alanine, where propyl groups are introduced through nucleophilic substitution reactions. This modification enhances the compound's solubility in organic solvents and its interaction with biological targets, making it a valuable intermediate in the synthesis of more complex molecules.

In recent years, N,N-Di-N-propyl-L-alanine has been explored for its potential role in the development of novel therapeutic agents. Its structural motif is reminiscent of natural amino acids, which allows it to mimic their biological functions while introducing additional properties that can be exploited for therapeutic purposes. For instance, studies have shown that derivatives of this compound can act as potent inhibitors of certain enzymes involved in metabolic pathways associated with inflammation and cancer.

One of the most intriguing aspects of N,N-Di-N-propyl-L-alanine is its ability to interact with biological systems in a manner that is both specific and tunable. The propyl groups attached to the nitrogen atoms provide a hydrophobic surface that can enhance binding affinity to target proteins. This property has been leveraged in the design of peptidomimetics, which are synthetic molecules designed to mimic the structure and function of natural peptides but with improved stability and bioavailability.

Recent advancements in computational chemistry have further enhanced the understanding of how N,N-Di-N-propyl-L-alanine behaves in biological environments. Molecular dynamics simulations and quantum mechanical calculations have revealed insights into its binding interactions with enzymes and receptors at an atomic level. These studies have not only improved our grasp of the compound's mechanism of action but also guided the design of more effective derivatives.

The pharmaceutical industry has shown particular interest in N,N-Di-N-propyl-L-alanine due to its potential as a lead compound for drug discovery. Its unique structural features make it a versatile building block for synthesizing novel molecules with therapeutic potential. Researchers are exploring its use in developing treatments for neurological disorders, where modulation of enzyme activity is crucial for symptom management. Additionally, its role in designing antimicrobial agents is being investigated, given its ability to disrupt bacterial cell wall synthesis.

Beyond pharmaceutical applications, N,N-Di-N-propyl-L-alanine has found utility in materials science and biotechnology. Its ability to form stable complexes with other biomolecules makes it an excellent candidate for developing smart materials that can respond to environmental stimuli. For example, hydrogels incorporating this compound have been shown to exhibit controlled swelling behavior when exposed to specific pH levels or enzymatic conditions.

The safety profile of N,N-Di-N-propyl-L-alanine is another critical aspect that has been thoroughly evaluated through preclinical studies. These investigations have focused on assessing its toxicity, immunogenicity, and potential side effects when administered orally or intravenously. The results from these studies indicate that the compound is well-tolerated at therapeutic doses, although further research is needed to fully understand its long-term effects.

In conclusion, N,N-Di-N-propyl-L-alanine (CAS No. 81854-56-0) represents a promising compound with diverse applications across multiple scientific disciplines. Its unique structural features and biological interactions make it a valuable tool for researchers working on drug development, biomaterials, and biochemical studies. As our understanding of this compound continues to grow, it is likely that new applications will emerge, further solidifying its importance in modern science.

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